2-Fluoroethyl 4-piperidinyl ether hydrochloride
Overview
Description
2-Fluoroethyl 4-piperidinyl ether hydrochloride, also known as 4-(2-fluoroethoxy)piperidine hydrochloride, is a chemical compound with the molecular formula C7H15ClFNO and a molecular weight of 183.6515032 . It is used in scientific research due to its unique properties that make it valuable for studying various biological and chemical processes.
Molecular Structure Analysis
The molecular structure of 2-Fluoroethyl 4-piperidinyl ether hydrochloride consists of a piperidine ring with a 2-fluoroethoxy group attached . The exact structure can be found in the MOL file with the MDL Number: MFCD13560977 .Scientific Research Applications
Metabolite Identification and Pharmacokinetics
- A study on HM781-36B, a drug with a similar structure, involved metabolite identification and pharmacokinetic analysis using liquid chromatography/tandem mass spectrometry. The study focused on understanding the in vitro and in vivo behavior of the drug and its major metabolites in plasma (Kim et al., 2013).
Synthesis and Biological Evaluation for Receptors
- Research on piperidyl and pyrrolidyl benzilates, including compounds related to 2-Fluoroethyl 4-piperidinyl ether hydrochloride, assessed their potential as ligands for muscarinic acetylcholine receptors. This involved synthesis, radiolabeling with fluorine-18, and in vivo studies to evaluate their application as biological probes (Skaddan et al., 2000).
Polymer Synthesis and Applications
- A fluorinated phthalazinone monomer, structurally related to 2-Fluoroethyl 4-piperidinyl ether hydrochloride, was synthesized for application in high-performance polymers. These polymers are used in engineering plastics and membrane materials, showcasing good solubility and thermal properties (Xiao et al., 2003).
Corrosion Inhibition Studies
- Piperidine derivatives, including compounds with fluoroethyl groups, were investigated for their corrosion inhibition properties on iron. This involved quantum chemical calculations and molecular dynamics simulations to assess their adsorption and inhibition efficiency (Kaya et al., 2016).
Synthesis and Pharmacokinetic Evaluation
- Research on the synthesis and preliminary pharmacokinetic evaluation of d3-Poziotinib Hydrochloride, a compound with a similar structure, was conducted. This involved establishing a synthetic route and assessing its in vitro microsomal stability (Ma et al., 2019).
Development of Radiotracers
- Studies on spirocyclic σ(1) receptor ligands with 2-fluoroethyl residues were carried out to develop fluorinated radiotracers for imaging σ(1) receptors in the central nervous system. This research involved synthesizing compounds and evaluating their affinity and selectivity for receptor systems (Maestrup et al., 2011).
Anion-Exchange Membrane Performance Improvement
- The ether-bond-free poly(biphenyl piperidine)s were prepared, aiming to improve the alkaline stability of anion exchange membranes (AEMs). This study focused on constructing micro-phase separation structures in AEMs for better performance in applications like fuel cells (Du et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-(2-fluoroethoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZDRHCWPACGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCCF.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroethyl 4-piperidinyl ether hydrochloride | |
CAS RN |
1220033-03-3 | |
Record name | Piperidine, 4-(2-fluoroethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.